molecular formula C24H28N6O2 B12715462 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-9-methyl-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)- CAS No. 184691-50-7

1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-9-methyl-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-

Cat. No.: B12715462
CAS No.: 184691-50-7
M. Wt: 432.5 g/mol
InChI Key: KJWDCTPGSSTDHV-UHFFFAOYSA-N
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Description

“1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-9-methyl-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyridoindole core, which is a fused ring system combining pyridine and indole structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-9-methyl-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-” typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the pyridoindole core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of functional groups such as the pyrimidinyl and piperazinyl moieties via nucleophilic or electrophilic substitution reactions.

    Reduction and Oxidation: Adjusting the oxidation state of intermediates to achieve the desired functional groups.

Industrial Production Methods

Industrial production methods for such complex compounds often involve:

    Batch Processing: Sequential addition of reagents and intermediates in controlled environments.

    Continuous Flow Chemistry: Utilizing continuous flow reactors for efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or pyridine rings.

    Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

Chemistry

    Synthetic Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology

    Biological Probes: Utilized in the study of biological systems and pathways.

    Drug Development: Investigated for potential therapeutic applications, particularly in targeting specific biological pathways.

Medicine

    Pharmacology: Studied for its effects on various biological targets, including enzymes and receptors.

    Diagnostics: Potential use in diagnostic assays due to its specific binding properties.

Industry

    Material Science: Applications in the development of new materials with unique properties.

    Agrochemicals: Potential use in the development of new agrochemical agents.

Mechanism of Action

The mechanism of action of “1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-9-methyl-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Influencing signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-2,3-dione: A simpler indole derivative with similar core structure.

    Pyrido[3,4-b]indole: A related compound with a fused pyridine and indole ring system.

    Piperazine Derivatives: Compounds containing the piperazine moiety, often used in pharmaceuticals.

Uniqueness

The uniqueness of “1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-9-methyl-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-” lies in its complex structure, which combines multiple functional groups and ring systems

Properties

CAS No.

184691-50-7

Molecular Formula

C24H28N6O2

Molecular Weight

432.5 g/mol

IUPAC Name

9-methyl-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4H-pyrido[3,4-b]indole-1,3-dione

InChI

InChI=1S/C24H28N6O2/c1-27-20-8-3-2-7-18(20)19-17-21(31)30(23(32)22(19)27)12-5-4-11-28-13-15-29(16-14-28)24-25-9-6-10-26-24/h2-3,6-10H,4-5,11-17H2,1H3

InChI Key

KJWDCTPGSSTDHV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C(=O)N(C(=O)C3)CCCCN4CCN(CC4)C5=NC=CC=N5

Origin of Product

United States

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